molecular formula C16H16N2O5S B11041989 N-(2-methoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

N-(2-methoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B11041989
M. Wt: 348.4 g/mol
InChI Key: KDGBYRCCZURMCO-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophilic reagents like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-benzylmethoxy derivatives of the 2C family, such as:

Uniqueness

N-(2-methoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate serotonin receptors and influence neurotransmitter pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C16H16N2O5S/c1-18-13-8-7-12(9-15(13)23-16(18)19)24(20,21)17-10-11-5-3-4-6-14(11)22-2/h3-9,17H,10H2,1-2H3

InChI Key

KDGBYRCCZURMCO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3OC)OC1=O

Origin of Product

United States

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